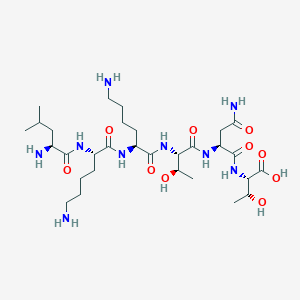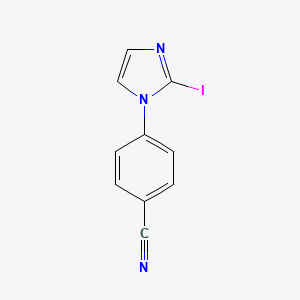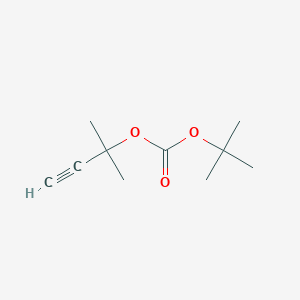
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- is an organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Méthodes De Préparation
The synthesis of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be achieved through several methods. One common method involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another approach is the microwave-assisted synthesis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in coupling reactions and serve as a catalyst or ligand in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory, analgesic, and neuroprotective activities . Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it is utilized in the production of thermoset resins and thermosetting polymers .
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to possess D2 receptor antagonistic activity, which contributes to its neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be compared with other similar compounds such as 3,4-dihydro-2H-1,4-benzoxazine and 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine These compounds share a similar core structure but differ in their substituents and functional groups
Propriétés
Numéro CAS |
647849-49-8 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H11NOS/c17-14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 |
Clé InChI |
MSXAKNBNBUCKEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2OC(=S)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)

methyl thiocyanate](/img/structure/B12610886.png)
![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)
